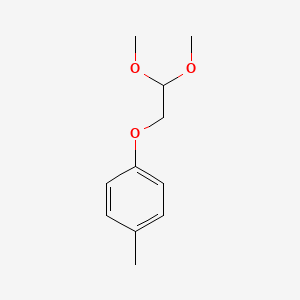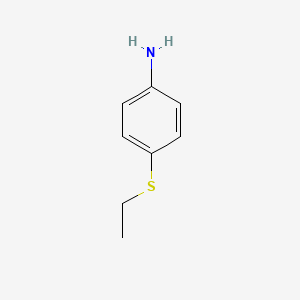
1-(2,2-DIMETHOXY-ETHOXY)-4-METHYL-BENZENE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-DIMETHOXY-ETHOXY)-4-METHYL-BENZENE is an organic compound with the molecular formula C11H16O3. It is also known by its systematic name, 1-(2,2-Dimethoxyethoxy)-4-methylbenzene. This compound is characterized by the presence of a toluene moiety substituted with a 2,2-dimethoxyethoxy group at the para position. It is used in various chemical applications, including as an intermediate in organic synthesis and in the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-DIMETHOXY-ETHOXY)-4-METHYL-BENZENE typically involves the reaction of p-tolyl ether with acetaldehyde dimethyl acetal under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances the safety and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2-DIMETHOXY-ETHOXY)-4-METHYL-BENZENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of p-toluic acid or p-tolualdehyde.
Reduction: Formation of p-methylbenzyl alcohol.
Substitution: Formation of various substituted toluenes, depending on the electrophile used.
Applications De Recherche Scientifique
1-(2,2-DIMETHOXY-ETHOXY)-4-METHYL-BENZENE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,2-DIMETHOXY-ETHOXY)-4-METHYL-BENZENE involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating effects of the methoxy groups, which can stabilize reaction intermediates. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethoxytoluene: Similar structure but with methoxy groups at the 2 and 4 positions.
4-Methoxytoluene: Contains a single methoxy group at the para position.
4-Ethoxytoluene: Contains an ethoxy group at the para position.
Uniqueness
1-(2,2-DIMETHOXY-ETHOXY)-4-METHYL-BENZENE is unique due to the presence of the 2,2-dimethoxyethoxy group, which imparts distinct chemical and physical properties. This unique substitution pattern can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in organic synthesis and research.
Propriétés
Numéro CAS |
6324-78-3 |
|---|---|
Formule moléculaire |
C11H16O3 |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
1-(2,2-dimethoxyethoxy)-4-methylbenzene |
InChI |
InChI=1S/C11H16O3/c1-9-4-6-10(7-5-9)14-8-11(12-2)13-3/h4-7,11H,8H2,1-3H3 |
Clé InChI |
QRKQKOWDVJJBOE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(OC)OC |
SMILES canonique |
CC1=CC=C(C=C1)OCC(OC)OC |
| 6324-78-3 | |
Pictogrammes |
Flammable |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-Amino-4-methoxy-9-phenyl-5,8,10-trioxabicyclo[4.4.0]decan-2-ol](/img/structure/B1607353.png)


